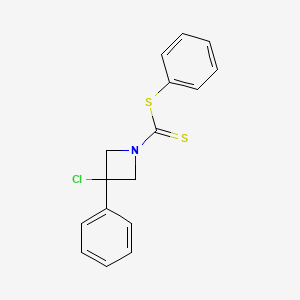
2-tert-Butyl-2-ethynyl-1,3-dithiolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-Butyl-2-ethynyl-1,3-dithiolane is a heterocyclic compound containing a five-membered ring with two sulfur atoms and one ethynyl group attached to a tert-butyl group. This compound is part of the 1,2-dithiolane family, known for their unique chemical properties and reactivity due to the presence of a disulfide bond within the ring structure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-2-ethynyl-1,3-dithiolane typically involves the reaction of 1,3-bis-tert-butyl thioethers with bromine. This reaction proceeds to completion within minutes under mild conditions, presumably via a sulfonium-mediated ring closure . The reaction conditions are relatively mild, making it an efficient method for producing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions
2-tert-Butyl-2-ethynyl-1,3-dithiolane undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond within the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, forming thiols.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound. These products can be further utilized in various chemical applications.
科学研究应用
2-tert-Butyl-2-ethynyl-1,3-dithiolane has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Explored for its potential in reversible protein-polymer conjugation and biosensors.
Medicine: Investigated for its potential therapeutic properties due to its unique reactivity.
Industry: Utilized in the synthesis of functional polymers and dynamic networks.
作用机制
The mechanism of action of 2-tert-Butyl-2-ethynyl-1,3-dithiolane involves the reactivity of the disulfide bond within the ring structureThis makes the compound prone to rapid thiol-disulfide exchange and ring-opening polymerization . These properties are exploited in various applications, such as cytosolic delivery and dynamic polymer networks.
相似化合物的比较
Similar Compounds
Similar compounds to 2-tert-Butyl-2-ethynyl-1,3-dithiolane include other 1,2-dithiolanes and disulfide-containing heterocycles. Examples include:
- 1,2-Dithiolane
- 1,3-Dithiolane
- 1,2-Dithiane
Uniqueness
What sets this compound apart from these similar compounds is the presence of the ethynyl group and the tert-butyl substituent. These groups influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry and material science .
属性
CAS 编号 |
920979-32-4 |
|---|---|
分子式 |
C9H14S2 |
分子量 |
186.3 g/mol |
IUPAC 名称 |
2-tert-butyl-2-ethynyl-1,3-dithiolane |
InChI |
InChI=1S/C9H14S2/c1-5-9(8(2,3)4)10-6-7-11-9/h1H,6-7H2,2-4H3 |
InChI 键 |
XYXZAVQJPQDOHV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1(SCCS1)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14184169.png)
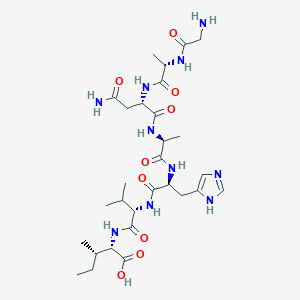
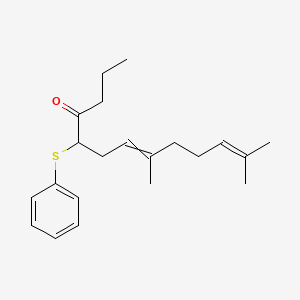
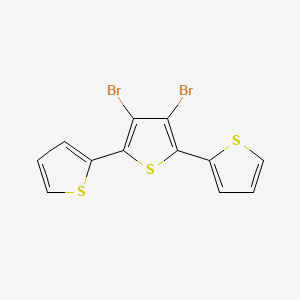
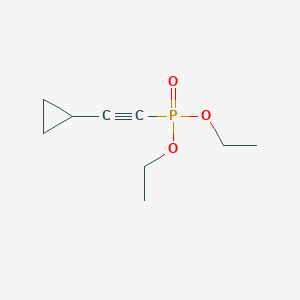
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene]](/img/structure/B14184194.png)

![(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14184206.png)

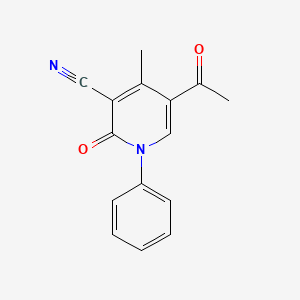
![4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl-](/img/structure/B14184228.png)
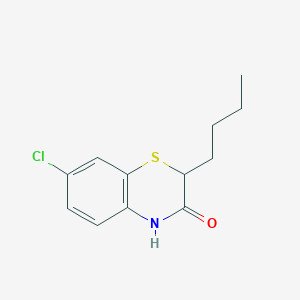
![(3R)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14184244.png)
